molecular formula C13H7F4NO2 B1451030 2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinic acid CAS No. 1214325-96-8

2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinic acid

Cat. No.: B1451030
CAS No.: 1214325-96-8
M. Wt: 285.19 g/mol
InChI Key: YNIRLSCULDGHMI-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinic acid is a chemical compound that features both fluorine and trifluoromethyl groups attached to a nicotinic acid core. The presence of these groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reactions, which can be achieved through radical intermediates

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The fluorine and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinic acid involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Fluorophenyl)nicotinic acid: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    6-(Trifluoromethyl)nicotinic acid: Lacks the 2-fluorophenyl group, which can affect its reactivity and applications.

    2-(2-Chlorophenyl)-6-(trifluoromethyl)nicotinic acid:

Uniqueness

The combination of both fluorine and trifluoromethyl groups in 2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinic acid imparts unique properties that are not present in similar compounds. This makes it particularly valuable in applications where these specific functional groups are desired for their chemical reactivity or biological activity.

Properties

IUPAC Name

2-(2-fluorophenyl)-6-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F4NO2/c14-9-4-2-1-3-7(9)11-8(12(19)20)5-6-10(18-11)13(15,16)17/h1-6H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNIRLSCULDGHMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=N2)C(F)(F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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